Arctigenin Mustard vs. Parent Lignan Analogs – Unique In Vivo Tumor Inhibition Across Multiple Models
Arctigenin mustard was identified as the only member of a series of synthesized arctigenin analogs possessing considerable antitumor potency in vivo. Across six distinct murine tumor models, arctigenin mustard achieved tumor growth inhibition percentages of 76% (Amytal sarcoma ascites), 50% (NK lymphoma ascites), 59% (sarcoma 37 solid), and 37% (Ehrlich carcinoma solid) [1]. In contrast, the parent compound arctigenin and its glycoside arctiin lack the nitrogen mustard alkylating moiety and exhibit fundamentally different antiproliferative profiles in vitro, with arctigenin showing an IC50 of 0.31 µg/mL against H116 colon cancer cells compared to arctiin's 2.5 µg/mL, but neither compound demonstrated comparable broad-spectrum in vivo tumor inhibition in the same panel of models [2][3].
| Evidence Dimension | Tumor growth inhibition in vivo |
|---|---|
| Target Compound Data | Amytal sarcoma ascites: 76% inhibition; NK lymphoma ascites: 50%; sarcoma 37 solid: 59%; Ehrlich carcinoma solid: 37%; Ehrlich carcinoma ascites: 7%; sarcoma 180 solid: 9% |
| Comparator Or Baseline | Parent arctigenin and arctiin: not reported to exhibit comparable in vivo tumor inhibition across this tumor panel; arctigenin IC50 (H116 cells) = 0.31 µg/mL; arctiin IC50 = 2.5 µg/mL |
| Quantified Difference | Arctigenin mustard was the only analog with considerable potency in vivo; parent compounds lack the nitrogen mustard moiety and corresponding in vivo efficacy |
| Conditions | Murine tumor models; total dosage 500 mg/kg over 10 days; inoculum size 4×10^6 cells or 3 mg tumor tissue |
Why This Matters
For researchers requiring an in vivo-active tumor growth inhibitor with demonstrated efficacy across multiple histologically distinct tumor types, arctigenin mustard provides a unique profile that the parent lignan and its glycoside cannot replicate.
- [1] Dombradi GA. Tumour-Growth Inhibiting Substances of Plant Origin. II. The Experimental Animal Tumour-Pharmacology of Arctigenin-Mustardi. Chemotherapy. 1970;15(4):250-265. doi:10.1159/000220689 View Source
- [2] Maheshwari M, Media J, Jia Q, Valeriote FA. Arctin and Arctigenin as a Potential Treatment for Solid Tumors. Cancer Res. 2019;79(13 Suppl):Abstract 2123. View Source
- [3] Batool S, et al. Bioassay-guided fractionation and isolation of Arctigenin from Saussurea heteromalla for in vitro and in silico cytotoxic activity against HeLa cells. S Afr J Bot. 2021;143:258-265. doi:10.1016/j.sajb.2021.07.032 View Source
